molecular formula C6H14ClNO B2941885 N,3-dimethyloxolan-3-amine hydrochloride CAS No. 2375273-31-5

N,3-dimethyloxolan-3-amine hydrochloride

Cat. No.: B2941885
CAS No.: 2375273-31-5
M. Wt: 151.63
InChI Key: VDQDDJIGUCGAKL-UHFFFAOYSA-N
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Description

N,3-Dimethyloxolan-3-amine hydrochloride is a substituted oxolane (tetrahydrofuran) derivative presented as a hydrochloride salt to enhance its stability and crystallinity . This compound belongs to a class of saturated oxygen- and nitrogen-containing heterocycles that are integral to modern chemical synthesis, particularly in medicinal chemistry and drug discovery . Its structure, featuring a five-membered oxolane ring with both a methyl group and a methyl-substituted amine group at the 3-position, makes it a valuable chiral scaffold and building block for constructing more complex molecules . Researchers utilize such aminotetrahydrofuran derivatives as key intermediates in structure-activity relationship (SAR) studies and for introducing stereochemical complexity into target compounds during the drug development process . The structural rigidity of the oxolane ring can reduce conformational entropy, potentially enhancing binding specificity to biological targets compared to more flexible chain-like analogs . As with similar research compounds, it may undergo various chemical reactions typical of secondary amines, such as alkylation, acylation, and reductive amination, to create diverse chemical libraries for screening . This product is intended for research applications only and is not for diagnostic or therapeutic use. It must not be administered to humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethyloxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQDDJIGUCGAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of N,3 Dimethyloxolan 3 Amine Hydrochloride

Strategies for the Synthesis of N,3-Dimethyloxolan-3-amine Hydrochloride

The synthesis of this compound can be approached by first constructing the substituted oxolane ring and then introducing the amine functionality, or by building the molecule with the key functional groups already in place.

Total Synthesis Approaches Involving Oxolane Ring Formation

The formation of the substituted tetrahydrofuran (B95107) ring is a cornerstone of the synthesis. General strategies for constructing such rings typically involve intramolecular cyclization of an acyclic precursor. rsc.org These methods can be broadly categorized based on the type of bond being formed.

Key methodologies for forming substituted tetrahydrofuran rings include:

Intramolecular SN2 Reactions : This classical approach involves the cyclization of a hydroxyl nucleophile onto a carbon bearing a good leaving group (like a halide or sulfonate) within the same molecule. nih.gov

Epoxide Ring-Opening : The intramolecular attack of a nucleophile on a tethered epoxide can be a powerful and regioselective method for constructing the tetrahydrofuran ring. nih.gov

Alkoxycarbonylation of Hydroxyalkenes : Palladium-catalyzed intramolecular alkoxycarbonylation of hydroxyalkenes provides a pathway to form the tetrahydrofuran ring stereoselectively. acs.org

Reductive Cyclization of Diketones : The reduction of 1,4-diketones can lead to the formation of a diol, which subsequently cyclizes to form the tetrahydrofuran ring. rsc.org

Photochemical Ring Expansion : In some cases, four-membered rings like oxetanes can undergo photochemical ring expansion to yield five-membered tetrahydrofuran derivatives. rsc.org

Interactive Data Table: General Strategies for Oxolane Ring Synthesis
Synthetic StrategyDescriptionKey Reagents/ConditionsReference
Intramolecular SN2Cyclization of a hydroxyalkane with a leaving group.Base, suitable solvent. nih.gov
Epoxide Ring-OpeningIntramolecular attack of a nucleophile on an epoxide.Acid or base catalysis.
Oxidative CyclizationCyclization of unsaturated alcohols.Palladium catalysts (e.g., Pd(TFA)₂). nih.gov
Reductive CyclizationCyclization of 1,4-diketones via a diol intermediate.Reducing agents (e.g., NaBH₄). rsc.org
Photochemical MethodsRing expansion of smaller heterocycles like oxetanes.Light, photosensitizers. rsc.org

Introduction of Amine Functionality via Nucleophilic Reactions

Once a suitable oxolane precursor is obtained, the amine functionality can be introduced. A common and effective strategy is reductive amination. This process involves the reaction of a ketone (in this case, 3-methyloxolan-3-one) with an amine (methylamine) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Another potential route is the direct nucleophilic substitution on a precursor with a suitable leaving group at the C3 position. However, reductive amination is often preferred for its efficiency and the availability of the ketone starting material. The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds, though it can sometimes lead to multiple alkylations. msu.educhemguide.co.uk

Stereoselective Synthesis of Dimethyloxolane Amines

The C3 carbon of N,3-dimethyloxolan-3-amine is a stereocenter. Therefore, controlling the stereochemistry during synthesis is crucial for applications where a specific enantiomer is required. Several strategies can be employed to achieve stereoselectivity.

Asymmetric Hydrogenation : The reduction of an imine intermediate, formed from 3-methyloxolan-3-one and methylamine, can be performed using chiral catalysts (e.g., those based on rhodium or iridium) to favor the formation of one enantiomer over the other. nih.govmdpi.com

Use of Chiral Starting Materials : Synthesis can begin from an enantiomerically pure precursor, such as a natural amino acid. For example, enantiopure 3-amino tetrahydrofuran hydrochloride has been synthesized from L-aspartic acid or L-methionine. researchgate.net

Enzymatic Reactions : Biocatalysis offers a powerful tool for stereoselective synthesis, often operating under mild conditions with high enantioselectivity. mdpi.com

Exploration of Chemical Reactivity and Transformation Pathways

The chemical behavior of N,3-dimethyloxolan-3-amine is dictated by its primary functional group: the secondary amine. The oxolane ring is generally stable and less reactive compared to strained rings like oxiranes or oxetanes. nih.gov

Nucleophilic Substitution Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it a potent nucleophile. msu.edu As a secondary amine, it can readily participate in nucleophilic substitution reactions with a variety of electrophiles. chemistryguru.com.sg

This reactivity allows for the further functionalization of the molecule. For instance, the amine can react with:

Alkyl Halides : To form a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Acyl Chlorides and Anhydrides : To form amides. This is a common reaction for primary and secondary amines. libretexts.org

Carbonyl Compounds : To form enamines, which are useful synthetic intermediates. youtube.com

Interactive Data Table: Typical Reactions of the Amine Group
Reactant TypeProduct TypeGeneral ReactionReference
Alkyl Halide (R'-X)Tertiary AmineR₂NH + R'-X → R₂NR' + HX chemguide.co.uk
Acyl Chloride (R'-COCl)AmideR₂NH + R'-COCl → R₂NCOR' + HCl libretexts.org
Aldehyde/KetoneEnamineR₂NH + R'₂C=O ⇌ R₂N-CR'=CR'₂ youtube.com

Acid-Base Properties and Salt Formation Mechanisms

Like most amines, N,3-dimethyloxolan-3-amine is a weak base. The nitrogen's lone pair can accept a proton from an acid. alfa-chemistry.com The basicity (measured by the pKa of its conjugate acid) is influenced by the electronic effects of the attached groups. The alkyl groups (methyl and the oxolane ring) are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia. sci-hub.serti.org

The formation of this compound is a classic acid-base neutralization reaction. spectroscopyonline.com The free base form of the amine reacts with a strong mineral acid, such as hydrochloric acid (HCl). youtube.com In this reaction, the nitrogen atom donates its lone pair of electrons to the proton (H⁺) from HCl, forming a new N-H covalent bond. spectroscopyonline.com This results in a positively charged ammonium cation and a chloride anion, which form an ionic salt. oxfordreference.com

Reaction: (CH₃)(C₄H₇O)NH + HCl → [(CH₃)(C₄H₇O)NH₂]⁺Cl⁻

These amine salts are typically crystalline solids with higher melting points and greater water solubility than their free base counterparts, which facilitates their handling, purification, and storage. oxfordreference.com

Ring-Opening Reactions of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is generally characterized by its relative stability and resistance to cleavage. However, under specific and typically forcing conditions, such as in the presence of strong acids or Lewis acids, the ring can undergo cleavage. For this compound, the acidic nature of the salt could facilitate such reactions.

The mechanism for acid-catalyzed ring-opening typically involves the protonation of the ether oxygen atom, which activates the ring for nucleophilic attack. A subsequent SN2 or SN1 type reaction with a nucleophile leads to the cleavage of a carbon-oxygen bond. The regioselectivity of the attack would be influenced by the substitution pattern of the THF ring. In this specific molecule, the presence of a quaternary carbon at the C3 position would sterically hinder attack at the C2-O bond, suggesting that nucleophilic attack would preferentially occur at the C5 position.

While tertiary amines are known to act as catalysts for the ring-opening of other strained cyclic ethers like epoxides, the self-catalyzed opening of the more stable tetrahydrofuran ring is not a commonly observed pathway. researchgate.netrsc.org The reaction generally requires strong external reagents.

Table 1: Potential Products of Acid-Catalyzed Ring-Opening of N,3-Dimethyloxolan-3-amine with Various Nucleophiles
Nucleophile (Nu-H)Reaction ConditionsPotential Major Product
HBrConcentrated HBr, heat4-Bromo-2-methyl-N-methylbutan-2-amin-1-ol
H2OAqueous H2SO4, heat2-Methyl-N-methylbutane-1,2,4-triol
CH3OHH+ catalyst, heat4-Methoxy-2-methyl-N-methylbutan-2-amin-1-ol
CH3COOHLewis acid (e.g., ZnCl2), heat4-Acetoxy-2-methyl-N-methylbutan-2-amin-1-ol

Oxidation and Reduction Processes in Oxolane Amine Systems

The chemical reactivity of N,3-dimethyloxolan-3-amine is significantly influenced by its tertiary amine functionality, which is susceptible to oxidation. The most common oxidation reaction for tertiary amines is the formation of an N-oxide, a compound containing an N+-O- coordinate covalent bond. wikipedia.org This transformation converts the amine into a highly polar, often water-soluble molecule. wikipedia.org

A variety of oxidizing agents can be employed to synthesize the corresponding N-oxide of N,3-dimethyloxolan-3-amine. asianpubs.org Hydrogen peroxide (H2O2) is a common and environmentally benign reagent, often used in solvents like methanol (B129727). asianpubs.orgorganic-chemistry.org Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for this transformation. nih.gov Catalytic methods using metal complexes (e.g., cobalt, ruthenium) with molecular oxygen or other terminal oxidants offer milder and more efficient alternatives. asianpubs.org

Reduction processes in this system typically refer to the conversion of the N-oxide derivative back to the parent tertiary amine. This reduction can be accomplished using various reducing agents, and N-oxides are sometimes considered prodrugs of the corresponding tertiary amines in biological systems. nih.gov

Table 2: Selected Methods for Oxidation of Tertiary Amines
Oxidizing Agent/SystemTypical ConditionsKey FeaturesReference
Hydrogen Peroxide (H2O2)Methanol, room temperatureCommon, inexpensive, produces water as a byproduct. wikipedia.orgorganic-chemistry.org
m-CPBADichloromethane, 0 °C to room temp.Highly efficient and general, but less atom-economical. nih.gov
2-SulfonyloxaziridinesAprotic solvent (e.g., CDCl3), room temp.Mild, neutral conditions. asianpubs.org
Cobalt-catalyzed O2Co(II) Schiff base catalyst, O2, room temp.Environmentally friendly "green" method. asianpubs.org

Quaternization Reactions and Derivatives

Quaternization is a fundamental reaction of tertiary amines, involving the alkylation of the nitrogen atom to form a quaternary ammonium salt. nih.govnih.gov This reaction, often referred to as the Menschutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the amine's nitrogen atom attacks an electrophilic carbon of an alkylating agent, typically an alkyl halide. nih.gov

The free base form of N,3-dimethyloxolan-3-amine can be readily quaternized by reacting it with various alkylating agents. The product is a quaternary ammonium salt where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. The properties of the resulting salt, such as its solubility and potential biological activity, depend on the nature of the alkyl group introduced and the associated counter-ion (e.g., halide, tosylate). researchgate.net The reaction rate is influenced by the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent. dnu.dp.ua

Table 3: Examples of Quaternization Reactions of N,3-Dimethyloxolan-3-amine
Alkylating Agent (R-X)SolventProduct Name
Methyl iodide (CH3I)Acetone or Acetonitrile (B52724)N,N,3-Trimethyloxolan-3-aminium iodide
Ethyl bromide (CH3CH2Br)EthanolN-Ethyl-N,3-dimethyloxolan-3-aminium bromide
Benzyl chloride (C6H5CH2Cl)AcetonitrileN-Benzyl-N,3-dimethyloxolan-3-aminium chloride
Dimethyl sulfate (B86663) ((CH3)2SO4)Solvent-free, neatN,N,3-Trimethyloxolan-3-aminium methyl sulfate

Synthesis and Characterization of Structural Analogues and Derivatives

Modification of the Amine Functionality for Biological Activity

The amine functionality is a common site for structural modification in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. researchgate.net For N,3-dimethyloxolan-3-amine, several strategies can be envisioned to create analogues with potentially enhanced or novel biological profiles. Selective protection and deprotection of amines are crucial steps in the synthesis of complex molecules. researchgate.net

One approach involves N-demethylation to yield the corresponding secondary amine, 3-methyl-3-(methylamino)oxolane. This secondary amine serves as a versatile intermediate that can be reacted with a wide range of electrophiles. For example, acylation with acid chlorides or anhydrides would produce amide derivatives, while reductive amination or alkylation with different alkyl halides could introduce diverse N-substituents. researchgate.netsphinxsai.com

Another strategy is the quaternization described previously (Section 2.2.5), as quaternary ammonium salts are known to exhibit biological activities, including antimicrobial properties. nih.gov The length of the alkyl chain and the nature of the counterion can significantly impact this activity. nih.gov Introducing functionalities such as hydroxyl or carboxyl groups onto the N-alkyl chain can further modify properties like water solubility and target interactions. Chemical modifications of RNA, for instance, have included replacing phosphate (B84403) linkages with positively charged amine linkages to modulate protein-RNA interactions. nih.gov

Investigation of Substituent Effects on Reactivity

The reactivity of N,3-dimethyloxolan-3-amine is governed by a combination of steric and electronic effects arising from its substituents. rsc.orgrsc.org

Steric Effects: The most significant steric influence comes from the methyl group at the C3 position, which is adjacent to the nitrogen atom. This C3-methyl group, along with the N-methyl group, creates steric hindrance around the nitrogen's lone pair of electrons. This steric bulk can slow the rate of reactions that require nucleophilic attack by the nitrogen, such as SN2 quaternization reactions. dnu.dp.uawikipedia.org Compared to a less substituted amine like N-methyloxolan-3-amine, N,3-dimethyloxolan-3-amine would be expected to react more slowly with bulky electrophiles.

Electronic Effects: The nitrogen atom's reactivity is primarily dictated by its nucleophilicity, which is influenced by the electronic effects of its substituents.

Inductive Effects: The two methyl groups (one on the nitrogen and one at C3) are electron-donating through induction, which increases the electron density on the nitrogen atom and enhances its nucleophilicity.

Field Effects: The ether oxygen atom in the tetrahydrofuran ring has an electron-withdrawing inductive effect due to its high electronegativity. This effect slightly reduces the electron density on the neighboring carbons and, to a lesser extent, on the nitrogen atom, potentially tempering its basicity and nucleophilicity compared to a similar acyclic amine.

Advanced Spectroscopic and Analytical Characterization of N,3 Dimethyloxolan 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through various 1D and 2D experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of N,3-dimethyloxolan-3-amine hydrochloride can be achieved, confirming the connectivity and stereochemical relationships within the molecule.

The analysis of this compound via 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provides a detailed picture of its molecular framework. The molecule possesses a chiral center at the C3 position, which influences the appearance of the NMR spectrum.

The ¹H NMR spectrum is expected to show distinct signals for the methyl groups and the methylene (B1212753) protons of the oxolane ring. The C3-methyl and N-methyl groups would appear as singlets. The protons on the C2, C4, and C5 positions of the tetrahydrofuran (B95107) ring would exhibit more complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.

The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. The spectrum would display six unique carbon signals corresponding to the quaternary C3, the four carbons of the oxolane ring (C2, C4, C5), and the two methyl carbons (C3-CH₃ and N-CH₃).

2D NMR experiments are crucial for assembling the molecular puzzle. A Correlation Spectrometry (COSY) experiment reveals proton-proton (¹H-¹H) coupling networks, primarily identifying the connectivity between the protons on C4 and C5. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with its directly attached carbon, allowing for definitive assignment of both ¹H and ¹³C signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity
C2 ~75 ~3.8 - 4.0 m
C3 ~65 - -
C4 ~35 ~2.0 - 2.2 m
C5 ~68 ~3.6 - 3.8 m
C3-CH₃ ~25 ~1.5 s
N-CH₃ ~30 ~2.6 s

Note: Chemical shifts are approximate and can vary based on experimental conditions.

The presence of a stereocenter at the C3 position renders the geminal protons on the C2 and C4 atoms of the oxolane ring diastereotopic. This means they are chemically non-equivalent and are expected to resonate at different chemical shifts in the ¹H NMR spectrum. Consequently, instead of a simple triplet or quartet, the signals for these methylene groups will appear as more complex multiplets. Each of these diastereotopic protons will also exhibit a geminal coupling constant (²JHH). This phenomenon is a key spectroscopic feature that confirms the presence of the chiral center at C3.

The choice of deuterated solvent can significantly influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding. unn.edu.ngthieme-connect.de For this compound, the chemical shift of the ammonium (B1175870) protons (NH₂⁺) is highly dependent on the solvent's polarity and its ability to act as a hydrogen bond acceptor. pitt.edu

In a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), which is a strong hydrogen bond acceptor, the NH₂⁺ protons are expected to appear at a downfield chemical shift. In contrast, in a less polar solvent like chloroform-d (B32938) (CDCl₃), the chemical shift may differ. If deuterium (B1214612) oxide (D₂O) is used as the solvent, the acidic NH₂⁺ protons will exchange with deuterium atoms, causing the signal to broaden and often disappear from the ¹H NMR spectrum. This exchange phenomenon can be used as a diagnostic tool to identify the presence of labile protons. pitt.edu Unique solute-solvent interactions can lead to considerable differences in chemical shifts when switching between solvents with varying polarities and aromaticity. unn.edu.ng

Table 2: Illustrative Effect of Solvent on Key ¹H Chemical Shifts

Proton DMSO-d₆ (δ, ppm) CDCl₃ (δ, ppm) D₂O (δ, ppm)
NH₂⁺ ~9.0 ~8.5 Signal disappears
Ring Protons (C2, C4, C5) Minor shifts (±0.2 ppm) Minor shifts (±0.2 ppm) Minor shifts (±0.2 ppm)

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.gov For this compound (C₆H₁₃NO·HCl), analysis in positive ionization mode would detect the protonated molecule, [C₆H₁₄NO]⁺. HRMS allows for the determination of the precise elemental formula from the measured mass, which is critical for distinguishing the compound from other potential isomers or compounds with the same nominal mass. nih.govscispace.com

Molecular Formula: C₆H₁₃NO

Protonated Species: [C₆H₁₄NO]⁺

Calculated Exact Mass: 116.1070 u

An experimentally determined mass that matches this calculated value to a high degree of accuracy provides strong evidence for the compound's elemental composition.

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of compounds in complex mixtures and for providing further structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for the analysis of polar, non-volatile salts like this compound. nih.govchromforum.org Using a reversed-phase column and an aqueous/organic mobile phase, the compound can be effectively separated and introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is the preferred technique, as it would readily generate the protonated molecular ion [M+H]⁺ (m/z 116.1). Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation. The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the hydrochloride salt by GC-MS is not feasible due to its low volatility. researchgate.net Analysis would require conversion of the salt to its more volatile free base form (N,3-dimethyloxolan-3-amine) through a neutralization step. Alternatively, derivatization could be employed. researchgate.net Once in the gas phase, the free base would undergo fragmentation upon electron ionization. The fragmentation pattern would be dictated by the most stable resulting cations. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is often a dominant process.

Table 3: Predicted Key Mass Fragments for N,3-Dimethyloxolan-3-amine (Free Base) in GC-MS

m/z Possible Fragment Fragmentation Pathway
115 [C₆H₁₃NO]⁺ Molecular Ion (M⁺)
100 [C₅H₁₀NO]⁺ Loss of CH₃ radical from C3 (alpha-cleavage)
72 [C₄H₁₀N]⁺ Alpha-cleavage with ring opening

Collision Cross Section (CCS) Analysis

Predicted CCS values for compounds with similar structures, such as N,3-dimethyloxan-4-amine, N,3-dimethyloxetan-3-amine, 2,5-dimethyloxolan-3-amine (B1652698), and 2,3-dimethyloxolan-3-amine (B1377489), have been calculated using computational methods. uni.luuni.luuni.luuni.lu These predictions, based on the ion's structure and the nature of the adduct, can be extrapolated to estimate the CCS of this compound. For instance, the predicted CCS values for the [M+H]+ adduct of related dimethyloxolamine and dimethyloxetanamine structures generally fall within a range that reflects their compact cyclic amine structures. It is anticipated that this compound would exhibit comparable CCS values, which would be instrumental in its identification and differentiation from isomers in complex mixtures when analyzed by IM-MS.

Table 1: Predicted Collision Cross Section (CCS) Values for Structurally Related Amine Hydrochlorides Data is predictive and based on computational models for similar compounds.

AdductPredicted CCS (Ų) for N,3-dimethyloxan-4-amine uni.luPredicted CCS (Ų) for N,3-dimethyloxetan-3-amine uni.luPredicted CCS (Ų) for 2,5-dimethyloxolan-3-amine uni.luPredicted CCS (Ų) for 2,3-dimethyloxolan-3-amine uni.lu
[M+H]⁺127.8116.8123.5122.1
[M+Na]⁺133.0122.7131.0129.7
[M-H]⁻131.5121.4127.4126.1

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational isomers of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum is expected to exhibit characteristic bands for the amine hydrochloride, the ether linkage, and the alkyl groups.

Studies on similar amine hydrochlorides, such as tri-n-octylamine hydrochloride, have shown distinct vibrational modes. ias.ac.in The N-H stretching vibrations in the amine hydrochloride salt are typically observed as a broad band in the region of 2400-3000 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. The C-O-C stretching of the oxolane ring would likely appear in the 1050-1150 cm⁻¹ region. researchgate.net Bending vibrations for the CH₂ and CH₃ groups are also anticipated at lower wavenumbers.

Table 2: Expected FTIR Vibrational Frequencies for this compound Based on typical vibrational frequencies of functional groups found in similar molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine Hydrochloride (R₃N⁺-H)N-H Stretch2400 - 3000 (broad)
Alkyl (C-H)C-H Stretch2850 - 3000
Ether (C-O-C)C-O Stretch1050 - 1150
Methylene (CH₂)Scissoring~1465
Methyl (CH₃)Asymmetric Bending~1450
Methyl (CH₃)Symmetric Bending~1375

Raman Spectroscopy for Conformational Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR and is particularly useful for studying the conformational isomers of molecules in different states. researchgate.net The technique is sensitive to the polarizability of bonds, making it effective for analyzing the skeletal vibrations of the oxolane ring and the orientation of the methyl and amine substituents.

Conformational studies of amines and ethers using Raman spectroscopy have demonstrated that different conformers (e.g., trans and gauche) can be identified by distinct bands in the spectrum. researchgate.netappliedmineralogy.comresearchgate.net For this compound, analysis of the Raman spectrum, particularly in the C-H stretching and skeletal vibration regions, could reveal the presence of different conformational isomers in the liquid or solution state. The relative intensities of these bands can change with temperature, providing thermodynamic information about the stability of the different conformers. researchgate.net The symmetric stretching of the N⁺(CH₃)₃ headgroup in similar molecules is often observed as a sharp peak, which can be sensitive to conformational changes. nih.gov

Chromatographic and Electrophoretic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry for purity assessment and component analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile or thermally labile compounds. helsinki.fi For the analysis of amines like this compound, which lack a strong chromophore, derivatization is often employed to enhance UV detection. rsc.org

A typical HPLC method for the analysis of amines involves reversed-phase chromatography. nih.gov The purity of this compound can be determined by developing a suitable HPLC method, which would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), selecting an appropriate column (e.g., a C18 column), and setting the detector wavelength. Method validation would include assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govgoogle.com For underivatized amines, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be utilized.

Table 3: Typical HPLC Method Parameters for Amine Analysis General parameters that would be optimized for the specific analysis of this compound.

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with buffer, e.g., formic acid or ammonium acetate)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 - 40 °C
Detection UV (after derivatization) or ELSD/CAD

Gas Chromatography (GC) for Volatile Amine Characterization

Gas chromatography is a well-established technique for the analysis of volatile compounds. nih.gov However, the analysis of amines, particularly in their hydrochloride salt form, presents specific challenges that require specialized approaches. ijpsonline.comlabrulez.com this compound is a non-volatile salt and must be converted to its free base form, N,3-dimethyloxolan-3-amine, prior to GC analysis to ensure volatility.

A common and effective method for this is headspace gas chromatography (HS-GC). ijpsonline.com In this technique, the sample is dissolved in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), within a sealed headspace vial. A base, such as imidazole, is added to the solvent to neutralize the hydrochloride and liberate the free, volatile amine. ijpsonline.com The vial is then heated, allowing the volatile amine to partition into the gas phase (headspace), which is subsequently sampled and injected into the GC system. ijpsonline.com This process avoids the injection of non-volatile salts and other matrix components, protecting the GC inlet and column.

To achieve symmetric peak shapes and prevent analyte adsorption, which is common with active compounds like amines, specialized GC columns and deactivated inlet liners are crucial. nih.govlabrulez.com Columns with stationary phases designed for amines, such as the Agilent CP-Volamine, or columns like the DB-624, are often employed. nih.govijpsonline.com The use of deactivated liners, such as those with Siltek® coating, further minimizes active sites and improves sensitivity. nih.gov Detection is typically performed using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. researchgate.net

Table 1: Illustrative GC Parameters for Volatile Amine Analysis This table presents typical parameters for the analysis of volatile amines, adapted from established methods for similar compounds. nih.govijpsonline.com

ParameterValue
Instrumentation Headspace Gas Chromatograph with FID
Column DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness
Sample Preparation Dissolution in DMSO with Imidazole, sealed in headspace vial
Headspace Incubation 100°C for 20 minutes
Injector Temperature 200°C
Detector Temperature 250°C
Oven Program Initial 40°C for 10 min, ramp at 40°C/min to 240°C
Carrier Gas Nitrogen or Helium
Injection Mode Split (e.g., 1:10)

Capillary Electrophoresis (CE) for Amine Separation and Detection

Capillary electrophoresis is a powerful separation technique that offers high efficiency and resolution, making it particularly suitable for the analysis of charged molecules like protonated amines and for resolving complex mixtures. nih.govrsc.org For this compound, CE can be applied to assess purity and, notably, to separate its enantiomers, as the carbon at position 3 is a chiral center.

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE, separating ions based on their charge-to-size ratio as they migrate under the influence of an electric field. nih.gov For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for this purpose. nih.govnih.gov The differential interaction between the enantiomers of the analyte and the chiral selector leads to different electrophoretic mobilities, enabling their separation. nih.gov

The development of a CE method involves optimizing several parameters, including the type and concentration of the chiral selector, the pH and concentration of the buffer, the applied voltage, and the capillary temperature. nih.govresearchgate.net For instance, a dual selector system, perhaps combining a neutral cyclodextrin (B1172386) with a charged, sulfated cyclodextrin, can provide the necessary selectivity for resolving the enantiomers of N,3-dimethyloxolan-3-amine from each other and from potential impurities. nih.gov Detection is typically achieved using a diode-array detector (DAD), which monitors UV absorbance.

Table 2: Illustrative CE Parameters for Chiral Amine Separation This table outlines potential parameters for the enantioselective analysis of a chiral amine hydrochloride, based on validated methods for similar pharmaceutical compounds. nih.gov

ParameterValue
Instrumentation Capillary Electrophoresis System with DAD
Capillary Fused-silica, 32 cm total length (23.5 cm effective), 50 µm i.d.
Background Electrolyte 50 mM Sodium Phosphate (B84403) Buffer (pH 6.3)
Chiral Selectors e.g., 45 mg/mL Sulfated γ-Cyclodextrin & 40 mg/mL 2,6-Dimethyl-β-CD
Separation Voltage +9 kV
Temperature 15°C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)
Detection UV Absorbance at an appropriate wavelength

Flow Injection Analysis (FIA) for Quantitative Determinations

Flow Injection Analysis (FIA) is an automated analytical technique characterized by high sample throughput and reproducibility, making it ideal for quantitative determinations in quality control settings. nih.govmdpi.com For this compound, FIA can be utilized for the rapid quantification of either the amine moiety or the chloride counter-ion.

When coupled with mass spectrometry (FIA-MS), the technique allows for the direct, high-throughput quantification of the amine itself without prior chromatographic separation. nih.gov In this setup, a continuous stream of a carrier solvent merges with a precisely injected sample plug. The flow transports the analyte directly into the mass spectrometer's ion source. This approach is exceptionally fast, with typical run times of less than a minute per sample, and is suitable for screening large numbers of samples. nih.gov

Alternatively, a simpler FIA system with spectrophotometric detection can be configured for the indirect determination of the compound by quantifying its chloride counter-ion. ezkem.com This method involves the reaction of chloride with mercuric thiocyanate (B1210189) to release the thiocyanate ion. In the presence of ferric nitrate, the thiocyanate ion forms a intensely colored ferric thiocyanate complex, whose absorbance can be measured spectrophotometrically. ezkem.com The intensity of the color is directly proportional to the chloride concentration, and thus to the concentration of the hydrochloride salt.

Table 3: Illustrative FIA Parameters for Chloride Counter-Ion Quantification This table presents a typical setup for the determination of chloride via FIA with spectrophotometric detection. ezkem.com

ParameterValue
Instrumentation Flow Injection Analyzer with Photometric Detector
Reagent 1 (Carrier) Deionized Water
Reagent 2 (Color) Saturated Mercuric Thiocyanate in Methanol
Reagent 3 (Complexing) Ferric Nitrate solution
Flow Rate 0.5 - 1.5 mL/min
Sample Loop Volume 50 - 200 µL
Reaction Coil Knitted coil for mixing
Detector Spectrophotometer
Wavelength 480 nm

Preclinical Biological and Pharmacological Investigations of N,3 Dimethyloxolan 3 Amine Hydrochloride

In Vitro Cellular and Molecular Mechanisms

Recent preclinical research has focused on the in vitro cellular and molecular mechanisms of STM2457, a potent and selective inhibitor of the N6-methyladenosine (m⁶A) methyltransferase METTL3. These investigations have provided foundational insights into its biological activity and therapeutic potential, particularly in the context of oncology.

Investigation of Interactions with Cellular Signaling Pathways

Pharmacological inhibition of METTL3 by STM2457 has been shown to significantly interact with several key cellular signaling pathways that govern cell growth, differentiation, and survival. In models of acute myeloid leukemia (AML), treatment with STM2457 leads to an increase in cellular differentiation and apoptosis. nih.govresearchgate.net Mechanistic studies revealed that these effects are linked to the reduced translation of critical oncogenic mRNAs, such as those for SP1, BRD4, and MYC. researchgate.net

Furthermore, in breast cancer cell lines, STM2457 treatment triggers apoptosis, evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3. researchgate.net This pro-apoptotic effect is accompanied by cell cycle arrest at the G0/G1 phase. researchgate.netjournal-dtt.org In other cancer models, inhibition of METTL3 by STM2457 has been found to activate the ATM-Chk2 pathway, a key component of the DNA damage response. patsnap.com Additionally, research has shown that METTL3 inhibition can induce a cell-intrinsic interferon response, a critical pathway in anti-tumor immunity. selleckchem.com In models of diabetic nephropathy, STM2457 was found to alleviate podocyte injury by attenuating the activation of the NLRP3 inflammasome/pyroptosis pathway. nih.gov

Modulation of Gene Expression Profiles

The primary mechanism of STM2457 involves the inhibition of METTL3, which leads to a global reduction of m⁶A RNA methylation, thereby altering the stability and translation of numerous mRNA transcripts and modulating gene expression. researchgate.net RNA sequencing analysis in MOLM-13 AML cells treated with STM2457 revealed significant changes in the transcriptome, with 1,338 genes being up-regulated and 489 genes down-regulated. researchgate.net

Gene Ontology (GO) analysis of these differentially expressed genes showed an enrichment in pathways related to myeloid differentiation and the cell cycle. researchgate.net The compound's impact is selective, causing a reduction in m⁶A levels on known leukemogenic mRNAs, which leads to a decrease in their expression due to a translational defect. nih.govresearchgate.net In neuroblastoma cells, STM2457 treatment led to the up-regulation of neuronal differentiation genes by reducing m⁶A deposition on their transcripts, thereby increasing their stability and expression. This demonstrates that the compound's modulation of gene expression is a direct consequence of its on-target effect on METTL3-dependent RNA methylation. researchgate.net

Enzyme Inhibition Studies

Effects on Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4)

Based on the available scientific literature, no specific data regarding the in vitro inhibitory effects of STM2457 on Cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, have been reported.

Inhibition of Other Relevant Enzyme Targets (e.g., METTL3)

STM2457 is a first-in-class, highly potent, and selective catalytic inhibitor of the METTL3 enzyme. researchgate.net METTL3 is the primary catalytic subunit of the m⁶A methyltransferase complex, which also includes METTL14. researchgate.net STM2457 demonstrates potent inhibition of the METTL3/METTL14 enzyme complex's catalytic activity. researchgate.net Its selectivity is a key feature; the compound showed no significant inhibition when tested against a broad panel of other RNA, DNA, and protein methyltransferases, nor against a large panel of 468 kinases. researchgate.net This high degree of selectivity indicates that the biological effects of STM2457 are overwhelmingly mediated through its on-target inhibition of METTL3. researchgate.net

Table 1: In Vitro Enzyme Inhibition Profile of STM2457

Target Enzyme Inhibitory Activity (IC₅₀) Selectivity Notes
METTL3/METTL14 Complex 16.9 nM Highly selective; no inhibition of other tested methyltransferases or kinases. researchgate.net
Other Methyltransferases No inhibition observed Tested against a broad panel of RNA, DNA, and protein methyltransferases. researchgate.net
Kinase Panel (468 kinases) No inhibition observed No activity resulting in less than 50% of control at 10 µM concentration.
Kinetic Analysis of Enzyme-Inhibitor Interactions

The interaction between STM2457 and the METTL3/METTL14 enzyme complex has been characterized through detailed kinetic and binding analyses. Surface plasmon resonance (SPR) assays confirmed direct, high-affinity binding of STM2457 to the METTL3/METTL14 heterodimer with a dissociation constant (Kd) of 1.4 nM. researchgate.net

Further kinetic analysis demonstrated that STM2457 functions as an S-adenosylmethionine (SAM)-competitive inhibitor. researchgate.net This was shown by a reduced binding affinity in SPR assays when conducted in the presence of SAM, the methyl-donor co-factor for METTL3. researchgate.net Crystal structure analysis has confirmed that STM2457 binds directly within the SAM-binding pocket of METTL3. The compound does not disrupt the formation of the METTL3/METTL14 complex itself. researchgate.net

Table 2: Kinetic and Binding Parameters of STM2457 against METTL3/METTL14

Parameter Value Method
IC₅₀ 16.9 nM Biochemical Activity Assay
Kd 1.4 nM Surface Plasmon Resonance (SPR)
Binding Mode SAM-Competitive SPR / Co-crystal Structure

Compound Reference Table

Compound Name
N,3-Dimethyloxolan-3-amine hydrochloride
STM2457
S-adenosylmethionine (SAM)
SP1
BRD4
MYC
PARP
Caspase-3
ATM
Chk2
NLRP3
METTL3
METTL14
CYP2D6

Receptor Binding Profiling and Ligand-Target Interactions

Currently, there are no published studies detailing the receptor binding profile of this compound. To determine its pharmacological effects, such investigations would be essential. A standard approach would involve screening the compound against a broad panel of receptors, ion channels, and transporters to identify primary targets and potential off-target interactions. Techniques such as radioligand binding assays or modern fluorescence-based assays would be employed to determine binding affinities (expressed as Kᵢ or IC₅₀ values) at various central nervous system (CNS) and peripheral targets.

Molecular docking studies, a computational method, could further elucidate the potential interactions between this compound and its putative biological targets. These simulations would predict the binding conformation and energy, highlighting key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex.

Mechanism of Action Elucidation through Functional Group Analysis

The chemical structure of this compound, featuring a tertiary amine on an oxolane (tetrahydrofuran) ring with two methyl groups, provides clues to its potential mechanism of action. The tertiary amine group is a common feature in many centrally acting drugs and is typically protonated at physiological pH, allowing for ionic interactions with receptor sites. The oxolane ring introduces a degree of conformational rigidity and polarity.

A systematic analysis of these functional groups would be required to understand their contribution to the compound's activity. This could involve the synthesis and evaluation of analogs where each functional group is modified or removed to establish a structure-activity relationship (SAR). For example, altering the substitution on the amine or the stereochemistry of the methyl groups could significantly impact receptor affinity and efficacy, thereby clarifying the pharmacophore—the essential features for biological activity.

Non-Clinical In Vivo Pharmacological Studies in Animal Models

Evaluation of Biological Activities (e.g., antidepressant-like effects of derivatives)

No in vivo studies evaluating the biological activities of this compound or its close derivatives have been reported. Should this compound be investigated for potential antidepressant-like effects, standard animal models such as the forced swim test (FST) and tail suspension test (TST) in rodents would be utilized. A reduction in immobility time in these models is indicative of potential antidepressant activity. Further studies in models of chronic stress or anhedonia, such as the sucrose (B13894) preference test, would be necessary to confirm and extend these findings.

Pharmacokinetic Profiles in Preclinical Species

The pharmacokinetic profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, has not been characterized for this compound. Preclinical pharmacokinetic studies would typically be conducted in species such as rats and mice. Following administration, blood samples would be collected at various time points to determine key parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cₘₐₓ Maximum plasma concentration
Tₘₐₓ Time to reach maximum plasma concentration
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution

These parameters are crucial for understanding the compound's bioavailability and persistence in the body.

Metabolic Pathway Research

Identification of Metabolic Transformations in Biological Systems

The metabolic fate of this compound is currently unknown. In vitro studies using liver microsomes or hepatocytes from preclinical species and humans would be the first step in identifying its metabolic pathways. These studies would likely reveal transformations mediated by cytochrome P450 (CYP) enzymes.

Potential metabolic transformations for this compound could include:

N-demethylation: Removal of one of the methyl groups from the tertiary amine.

Oxidation: Hydroxylation of the oxolane ring or the methyl groups.

Ring opening: Cleavage of the oxolane ring.

The identification of metabolites would be accomplished using techniques like liquid chromatography-mass spectrometry (LC-MS). Understanding the metabolic pathways is critical for identifying potentially active or toxic metabolites and for assessing the potential for drug-drug interactions.

Oxidative Pathways of Amine Metabolism (N-Dealkylation, N-Oxidation)

The metabolism of amine-containing compounds, such as this compound, is a critical determinant of their pharmacological profile. The metabolic fate of tertiary amines is primarily governed by two major oxidative pathways: N-dealkylation and N-oxidation. nih.gov These transformations are predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes and, in the case of N-oxidation, Flavin-containing monooxygenases (FMOs). nih.gov

N-Dealkylation is a common metabolic route for both secondary and tertiary amines. nih.gov The process is catalyzed by CYP450 enzymes and involves the oxidation of the carbon atom alpha to the nitrogen. nih.govencyclopedia.pub This initial step forms an unstable carbinolamine intermediate, which then spontaneously decomposes. encyclopedia.pub The cleavage of the carbon-nitrogen bond results in a dealkylated amine (e.g., a secondary amine from a tertiary amine) and an aldehyde or ketone. nih.govencyclopedia.pub For instance, the demethylation of a tertiary amine would yield a secondary amine and formaldehyde. encyclopedia.pub This sequential removal of alkyl groups can continue, transforming tertiary amines into secondary and then primary amines, which may have attenuated, retained, or altered pharmacological activities compared to the parent drug. nih.govencyclopedia.pub

N-Oxidation is another significant pathway, particularly for tertiary amines. nih.gov This reaction is primarily catalyzed by FMOs and results in the formation of a tertiary amine N-oxide. nih.govnih.gov Unlike N-dealkylation, which involves the alpha-carbon, N-oxidation directly targets the nitrogen atom's lone pair of electrons. nih.gov The resulting N-oxides are generally more polar and water-soluble than the parent amine, facilitating their excretion. While CYP450 can also contribute to N-oxidation, FMOs are often the principal enzymes involved for tertiary amines. nih.govnih.gov

The balance between these two pathways is influenced by several factors, including the compound's lipophilicity, basicity, and steric properties around the nitrogen atom. nih.gov

Table 1: Key Oxidative Metabolic Pathways for Tertiary Amines
Metabolic PathwayPrimary Enzyme SystemMechanismResulting Metabolites
N-DealkylationCytochrome P450 (CYP450)Oxidation of the α-carbon, forming an unstable carbinolamine that spontaneously cleaves. nih.govencyclopedia.pubSecondary/Primary Amine + Aldehyde/Ketone. encyclopedia.pub
N-OxidationFlavin-containing Monooxygenase (FMO)Direct oxidation of the nitrogen atom. nih.govTertiary Amine N-oxide. nih.gov

Role of Nitroreduction in Amine Formation

The formation of an amine functional group can be achieved through the reduction of a nitro group, a fundamental transformation in both synthetic organic chemistry and metabolism. acs.orgnih.gov This process, known as nitroreduction, involves a six-electron reduction of the nitro moiety (–NO2) to the corresponding primary amine (–NH2). nih.gov

In chemical synthesis, this reduction can be accomplished using a wide array of reagents and conditions. wikipedia.org Catalytic hydrogenation, employing catalysts such as palladium-on-carbon (Pd/C) or Raney nickel, is a common and efficient method for reducing both aliphatic and aromatic nitro compounds to amines. wikipedia.orgcommonorganicchemistry.com Other methods include the use of metals like iron, zinc, or tin in acidic media, or metal hydrides such as lithium aluminum hydride (LiAlH4), which is particularly effective for aliphatic nitro compounds. wikipedia.orgcommonorganicchemistry.com

In a biological context, nitroreduction is catalyzed by a diverse group of enzymes collectively known as nitroreductases. nih.gov These enzymes are found in mammals and extensively within the gut microbiota. nih.gov The enzymatic reduction can proceed through a series of two-electron steps, involving nitroso and hydroxylamino intermediates before the final amine product is formed. nih.gov This metabolic pathway is critical for the biotransformation of various xenobiotics containing nitro groups, including drugs and environmental pollutants. nih.gov The introduction of an amine via nitroreduction can lead to either activation or detoxification of the parent compound. nih.gov

Application of Metabolomics in Related Compound Studies

Metabolomics provides a powerful analytical platform for investigating the biotransformation of xenobiotics by offering a comprehensive profile of metabolites in biological systems. For compounds structurally related to this compound, particularly those containing a tetrahydrofuran (B95107) (THF) motif, metabolomics can be instrumental in elucidating complex metabolic pathways.

Tetrahydrofuran is a saturated five-membered cyclic ether found in numerous natural products and pharmaceuticals. nih.govresearchgate.net The metabolic fate of a THF-containing drug can be complex, potentially involving oxidation of the THF ring, ring-opening, or modifications to other parts of the molecule. Metabolomics studies, typically employing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), can systematically detect and identify these various metabolic products in biological matrices like plasma, urine, or liver microsome incubations.

By comparing the metabolic profiles of treated versus control groups, researchers can identify novel metabolites, quantify the extent of different biotransformations, and map out the complete metabolic fate of a compound. This approach helps in understanding the clearance mechanisms and identifying potentially reactive or pharmacologically active metabolites, which is a critical component of preclinical drug development.

Structure-Activity Relationship (SAR) Studies

Influence of Tetrahydrofuran Ring Conformation on Biological Target Binding

The tetrahydrofuran (THF) ring is a prevalent structural motif in a large number of biologically active natural products and FDA-approved pharmaceuticals. researchgate.netnih.gov Its inclusion in a molecular structure is often not incidental; the ring's specific conformational properties can be crucial for high-affinity binding to biological targets such as enzymes and receptors. nih.gov

The THF ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. researchgate.net This conformational flexibility is not infinite and can be restricted by substituents on the ring. The specific, low-energy conformation adopted by the THF ring within a molecule can orient substituents in a precise three-dimensional arrangement that is optimal for interaction with a protein's binding pocket. nih.gov

Correlation between Amine Functionality and Biological Potency

The amine functional group is one of the most common moieties in pharmacologically active compounds, largely due to its fundamental chemical properties. nih.govresearchgate.net The lone pair of electrons on the nitrogen atom makes amines both basic and nucleophilic, enabling a variety of interactions with biological targets that are often essential for their potency. nih.gov

The biological activity of an amine-containing molecule is strongly correlated with its ability to participate in binding interactions such as hydrogen bonding, ion-dipole forces, and, when protonated, ion-ion (electrostatic) interactions. nih.govencyclopedia.pub The basicity of the amine allows it to exist in a protonated, cationic form at physiological pH, which is often critical for binding to anionic sites on receptors or in the active sites of enzymes, such as the interaction with glutamate (B1630785) residues. acs.org

Structure-activity relationship (SAR) studies frequently demonstrate that modifications to the amine group—such as changing its class (primary, secondary, or tertiary), altering the alkyl substituents, or adjusting its pKa—can have profound effects on biological potency and selectivity. nih.govnih.gov For instance, the presence and nature of an amine can enhance physicochemical properties like water solubility and improve the bioavailability of a molecule. nih.gov In many classes of drugs, the amine functionality is an indispensable part of the pharmacophore, directly responsible for the key interactions that trigger a biological response. nih.govnih.gov

Table 2: Influence of Amine and Tetrahydrofuran Moieties on Biological Activity
Structural MoietyKey PropertiesContribution to Target Binding & Potency
Tetrahydrofuran RingDefined 3D conformation; Oxygen atom as H-bond acceptor. researchgate.netnih.govOrients substituents for optimal fit; Fills hydrophobic pockets; Forms key hydrogen bonds. nih.gov
Amine GroupBasicity (protonation at physiological pH); Nucleophilicity; H-bond donor/acceptor. nih.govForms electrostatic (ion-ion) interactions; Participates in hydrogen bonding; Essential component of many pharmacophores. nih.govencyclopedia.pub

No Publicly Available Research Found for this compound

Following a comprehensive and thorough search of scientific databases, academic journals, and patent literature, no preclinical biological, pharmacological, or computational studies specifically investigating "this compound" could be identified.

The request for an article detailing the preclinical investigations and computational Structure-Activity Relationship (SAR) analysis of this specific compound cannot be fulfilled due to the absence of published research on the subject. The scientific community has not, to date, made any information public regarding the biological activity or computational modeling of this compound.

Therefore, the generation of an article with the specified outline, including data tables and detailed research findings, is not possible.

Research Applications and Future Directions for N,3 Dimethyloxolan 3 Amine Hydrochloride

Applications in Medicinal Chemistry

The search for novel therapeutic agents often involves a move away from traditional flat, aromatic structures towards more three-dimensional molecular shapes. rsc.org Saturated heterocyclic scaffolds, such as the oxolane ring present in N,3-dimethyloxolan-3-amine hydrochloride, are increasingly employed to meet the challenges of modern drug discovery, including the need for potency, specificity, and novel intellectual property. rsc.org

Development of Novel Therapeutic Agents based on Oxolane Scaffolds

The oxolane (tetrahydrofuran) scaffold is a key structural motif in a variety of biologically active molecules. Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of scaffolds like oxolane can favorably modulate key drug-like properties.

Key Physicochemical Contributions of the Oxolane Scaffold:

Increased Solubility: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a molecule compared to its carbocyclic analogue.

Metabolic Stability: The saturated heterocyclic ring can be more resistant to metabolic degradation (e.g., aromatic hydroxylation) than corresponding aromatic systems, potentially leading to improved pharmacokinetic profiles.

Three-Dimensionality: Moving away from flat aromatic systems to 3D scaffolds like oxolane can enhance target binding by accessing deeper, more complex pockets in proteins.

The N,3-dimethyloxolan-3-amine moiety can be considered a bioisostere for other commonly used groups in drug design, allowing chemists to fine-tune a lead compound's properties to optimize its therapeutic potential.

Design and Synthesis of Bioactive Compounds for Target Modulation

The development of new medicines relies heavily on the availability of diverse chemical building blocks to construct vast libraries of compounds for biological screening. researchgate.netnbinno.com this compound serves as such a building block, providing a ready-made fragment containing a chiral center, a tertiary amine, and a polar oxolane ring.

The strategic incorporation of this oxolane-based fragment allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a compound series. By introducing the N,3-dimethyloxolan-3-amine group, researchers can assess the impact of steric bulk, polarity, and a specific 3D arrangement of atoms on the compound's ability to modulate its biological target. nih.govnih.gov

Utility in Organic Synthesis as a Versatile Building Block

Beyond its potential in medicinal chemistry, this compound is a useful intermediate in broader organic synthesis. Chiral amines and their derivatives are fundamental components for the construction of complex molecular architectures, including natural products and functional materials. nih.govnih.gov

As a hydrochloride salt, the compound offers advantages in handling and storage, often exhibiting greater stability and crystallinity compared to the free base. The amine can be liberated from its salt form by treatment with a base, allowing it to participate in a wide range of chemical transformations. The presence of both a nucleophilic nitrogen atom and a polar ether linkage within a compact, chiral framework makes it a multifunctional reagent for creating new carbon-nitrogen and carbon-heteroatom bonds.

Table 1: Potential Synthetic Transformations Involving the N,3-Dimethyloxolan-3-amine Scaffold

Reaction Class Reagents/Conditions Potential Product Type
N-Alkylation Alkyl halides (e.g., R-Br), Base Quaternary ammonium (B1175870) salts
Salt Formation Various acids (e.g., HBr, H₂SO₄) Different amine salts
Directed Lithiation Organolithium reagents Functionalization of the oxolane ring
Hydrogenolysis H₂, Pd/C (under harsh conditions) Ring-opened products

Exploration in Material Science Research

The unique properties of heterocyclic compounds are also being explored for applications in material science. The incorporation of specific organic building blocks into larger macromolecular structures can be used to engineer materials with tailored properties.

Incorporation into Polymer Matrices for Advanced Materials

While specific research on the incorporation of this compound into polymers is not widely documented, the use of amine hydrochlorides and tetrahydrofuran (B95107) derivatives in polymer science provides a clear precedent. researchgate.netresearchgate.net Amine hydrochlorides can be used as monomers in oxidative polymerization reactions to create novel conductive or electroactive polymers. researchgate.net

Furthermore, tetrahydrofuran (THF) and its derivatives are important monomers for ring-opening polymerization to produce polyethers, such as poly(tetramethylene ether) glycol (PTMEG). researchgate.net The copolymerization of substituted oxolanes with other monomers like epoxides or anhydrides can yield poly(ester-alt-ethers) with tunable properties. acs.org The N,3-dimethyloxolan-3-amine moiety could potentially be incorporated as a pendant group on a polymer backbone, where the amine could influence properties like adhesion, dye-binding, or pH-responsiveness. The polar oxolane ring could enhance the flexibility and alter the solvency of the resulting polymer.

Methodological Advancements in Chemical Synthesis and Analysis

The utility of any chemical building block is dependent on efficient methods for its synthesis and characterization. Significant progress has been made in the synthesis of substituted saturated heterocycles, driven by their increasing importance in medicinal chemistry. researchgate.netacs.org Methods for creating substituted oxolanes often involve cyclization of functionalized diols or ring-expansion strategies. acs.org The synthesis of chiral amines often employs asymmetric catalysis or resolution techniques to obtain enantiomerically pure materials. nih.gov

The analysis of tertiary amine hydrochlorides is well-established. Standard analytical techniques are used to confirm the structure and purity of compounds like this compound.

Table 2: Common Analytical Methods for Characterization

Analytical Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, confirming the connectivity of atoms (¹H, ¹³C NMR).
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy Identifies functional groups. For the hydrochloride salt, a broad N-H⁺ stretching band is characteristic. spectroscopyonline.com
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for chiral separation.
Headspace Gas Chromatography (GC) A specialized method developed for the analysis of volatile amines in their hydrochloride salt forms. bohrium.comresearchgate.netijpsonline.com

Recent analytical advancements include the development of specific gas chromatography methods for determining the content of secondary and tertiary amines in their hydrochloride salt forms without the need for derivatization, which simplifies quality control processes. bohrium.comresearchgate.netijpsonline.com

Emerging Research Areas and Unexplored Potential

At present, there are no established or emerging research areas specifically focused on this compound. The compound remains an uncharted entity within the scientific landscape, presenting a blank slate for investigation. Its structural features, containing a substituted oxolane ring and a tertiary amine hydrochloride salt, suggest potential for interaction with biological targets, but this remains purely speculative without experimental evidence.

The absence of published research means that the potential of this compound is entirely unexplored. Future research could venture into virtually any area of medicinal chemistry or chemical biology, from screening for activity against various disease targets to exploring its properties as a scaffold for new chemical entities. The initial steps would require fundamental characterization of its physicochemical properties and preliminary biological screening to identify any areas of interest. Without such foundational studies, any discussion of its potential applications would be conjectural.

Conclusion

Summary of Key Research Findings on N,3-Dimethyloxolan-3-amine Hydrochloride

Research on the specific chemical entity this compound is not extensively detailed in publicly available scientific literature. However, by examining studies on analogous oxolane (tetrahydrofuran) derivatives and substituted amines, key research directions and potential findings can be inferred. The oxolane ring is a significant structural motif found in numerous biologically active natural products. nih.govcapes.gov.br Consequently, the synthesis and biological evaluation of novel oxolane derivatives remain an active area of chemical research.

Studies on similar structures, such as oxolane ammonium (B1175870) salts, have been conducted to explore their potential as muscarine-like analogues with microbiological activity. nih.gov These investigations often involve the synthesis of various derivatives to understand the structure-activity relationships, focusing on how different substituents on the oxolane ring and the amine nitrogen affect biological targets. nih.gov For instance, research has shown that the stereochemistry of substituents on the oxolane ring is crucial for biological activity, making stereocontrolled synthesis a primary challenge and a key area of investigation. combichemistry.comnih.gov

The synthesis of substituted oxolanes, particularly those with specific stereochemistry, is a focal point of many research endeavors. nih.govuni-saarland.de Various synthetic strategies have been developed to control the spatial arrangement of substituents on the tetrahydrofuran (B95107) ring, which is known to be a critical factor in the biological properties of these molecules. combichemistry.comnih.gov While direct research on this compound is scarce, the existing body of work on related compounds suggests that its biological activity would likely be influenced by the stereochemistry at the C3 position and the nature of the substituents on the nitrogen atom.

Future Perspectives and Challenges in Oxolane Amine Research

The field of oxolane amine research is poised for significant advancements, driven by the quest for novel therapeutic agents and the development of more efficient synthetic methodologies. A major ongoing challenge lies in the stereoselective synthesis of highly substituted oxolanes. nih.govuni-saarland.de Achieving precise control over the three-dimensional arrangement of atoms is paramount, as different stereoisomers of a compound can exhibit vastly different biological activities. Future research will likely focus on the development of new catalytic methods and synthetic pathways to access enantiomerically pure and diastereomerically distinct oxolane amines. nih.gov

Another key perspective is the exploration of the biological activities of a wider range of oxolane amine derivatives. The structural similarity of the oxolane moiety to components of natural products suggests a broad potential for these compounds in medicinal chemistry. nih.govcapes.gov.br Future studies are expected to delve into their efficacy as antimicrobial, antiviral, and anticancer agents, among other therapeutic applications. nih.gov This will involve the synthesis of libraries of related compounds and high-throughput screening to identify promising lead candidates.

Computational chemistry is also expected to play an increasingly important role in guiding the design of new oxolane amine derivatives. youtube.com Molecular modeling and docking studies can help predict the interaction of these compounds with biological targets, thereby prioritizing the synthesis of molecules with the highest potential for desired therapeutic effects. This in-silico approach can significantly streamline the drug discovery process, making it faster and more cost-effective. youtube.com

However, significant challenges remain. The development of scalable and cost-effective synthetic routes for complex oxolane amines is a major hurdle for their potential commercialization. nih.gov Furthermore, a deeper understanding of the metabolic pathways and potential toxicity of these compounds is necessary before they can be considered for therapeutic use. Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, medicinal chemistry, pharmacology, and computational sciences.

Q & A

Q. What are the common synthetic routes for preparing N,3-dimethyloxolan-3-amine hydrochloride, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : A typical synthesis involves cyclization of a precursor alcohol or amine followed by dimethylation. For example, a Boc-protected intermediate may undergo deprotection using HCl in dioxane to yield the hydrochloride salt . Critical parameters include reaction temperature (room temperature to 50°C), stoichiometry of HCl (e.g., 4 equivalents for complete deprotection), and purification via recrystallization or column chromatography. Yield optimization requires careful control of moisture and reaction time (1–2 hours for deprotection steps) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • 1H-NMR : Peaks in DMSO-d6 typically include δ 9.00 (broad singlet for NH), 3.79–3.86 ppm (oxolan ring protons), and 2.54 ppm (N-methyl groups) .
  • HPLC : Use a C18 column with a mobile phase of phosphate buffer-methanol (70:30) at 1 mL/min flow rate. UV detection at 207–210 nm ensures purity assessment, with linear calibration (R² > 0.999) for quantification .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 136.1 for the free base).

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during the synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., chiral palladium complexes) during cyclization to favor the desired stereoisomer .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane-isopropanol mobile phase resolves enantiomers. Polarimetry or circular dichroism (CD) further quantifies enantiomeric excess (>98% for pharmaceutical-grade material) .

Q. What strategies resolve contradictory data between computational predictions and experimental physicochemical properties (e.g., solubility, pKa)?

  • Methodological Answer :
  • Solubility : Compare computational predictions (via COSMO-RS) with experimental shake-flask methods in buffers (pH 1–7). For discrepancies, assess hydration effects using dynamic vapor sorption (DVS) .
  • pKa Determination : Use potentiometric titration (e.g., Sirius T3 instrument) and cross-validate with DFT calculations. Adjust for ionic strength and temperature effects .

Q. What experimental approaches assess the stability of this compound under varying storage and reaction conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC peak area (e.g., ±2% deviation indicates stability) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life at 25°C. NMR detects structural changes (e.g., oxolan ring opening or N-demethylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.